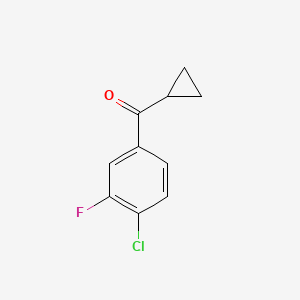

4-Chloro-3-fluorophenyl cyclopropyl ketone

Vue d'ensemble

Description

4-Chloro-3-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO. It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl cyclopropyl ketone can be achieved through several synthetic routes. One common method involves the reaction of 4-Chloro-4’-fluorobutyrophenone with a cyclopropylating agent. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl cyclopropyl ketones .

Applications De Recherche Scientifique

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly neuroleptics. It has been utilized in the synthesis of labeled compounds for tracking metabolic processes in drug development. For instance, the conversion of 4-chloro-3-fluorophenyl cyclopropyl ketone to butyrophenones has been documented, which are critical in the production of antipsychotic medications like haloperidol .

Radiopharmaceuticals

The compound has been explored for its potential in radiolabeling applications. The introduction of isotopes like Carbon-14 into its structure allows for tracing metabolic pathways in biological systems, providing insights into drug metabolism and efficacy . This application is particularly relevant in pharmacokinetics and toxicology studies.

Agrochemical Applications

This compound is also investigated for its potential use as a pesticide intermediate. Its stability and reactivity make it suitable for developing agrochemicals that target specific pests while minimizing environmental impact. The compound's ability to undergo various chemical transformations enhances its applicability in creating effective pest control agents.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, including:

- Friedel-Crafts Reaction : This method involves the reaction of cyclopropanecarbonyl chloride with fluorobenzene under acidic conditions, yielding high-purity products .

- Isotope Labeling : Recent advancements have focused on synthesizing Carbon-14 labeled variants of the compound, which are valuable for biological studies .

Neuroleptic Drug Synthesis

A case study highlighted the synthesis of this compound as a precursor to various butyrophenone derivatives used in antipsychotic treatments. The study demonstrated efficient methodologies for producing these compounds with high yields and purity, paving the way for further pharmaceutical applications .

Metabolic Tracing Studies

Another significant application involved using Carbon-14 labeled this compound to trace metabolic pathways in vivo. This research provided crucial data on how drugs are metabolized within biological systems, enhancing the understanding of pharmacodynamics and pharmacokinetics .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-fluorophenyl cyclopropyl ketone

- Cyclopropyl 4-fluorophenyl ketone

Uniqueness

4-Chloro-3-fluorophenyl cyclopropyl ketone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Activité Biologique

4-Chloro-3-fluorophenyl cyclopropyl ketone is an organic compound characterized by its cyclopropyl group and halogenated aromatic ring. Its unique structure, featuring both chlorine and fluorine substituents, positions it as a candidate for various biological investigations, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 200.62 g/mol. The presence of the ketone functional group allows it to act as a versatile building block in organic synthesis, potentially leading to derivatives with enhanced biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substitutions can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research has indicated that compounds containing fluorine and chlorine often exhibit enhanced biological properties. Here are some notable aspects of the biological activity associated with this compound:

Comparative Analysis

To understand the significance of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-methylphenyl cyclopropyl ketone | Methyl group instead of chlorine | Enhanced lipophilicity due to methyl substitution |

| 4-Bromo-3-fluorophenyl cyclopropyl ketone | Bromine instead of chlorine | Different reactivity patterns in electrophilic substitution |

| 4-Chloro-2-fluorophenyl cyclopropyl ketone | Different position of fluorine | May exhibit different biological activities |

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of related cyclopropyl ketones demonstrated that variations in halogen substitution significantly affect biological outcomes. For instance, compounds with fluorine showed improved uptake in cellular assays compared to their brominated counterparts .

- Mechanistic Insights : Research indicates that the electrophilic nature of such compounds allows them to engage in nucleophilic aromatic substitution reactions, which can lead to selective cytotoxicity against cancer cells .

- Pharmacological Potential : An investigation into similar compounds revealed that halogenated phenyl groups can enhance binding affinity to target proteins involved in disease pathways, suggesting a potential role for this compound in drug development .

Propriétés

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIKVCBFWPACDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642497 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-06-2 | |

| Record name | (4-Chloro-3-fluorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.